molecular formula C15H27NO5 B1503492 Tert-butyl 2-(tert-butoxycarbonylamino)-4-(oxiran-2-YL)butanoate CAS No. 220243-56-1

Tert-butyl 2-(tert-butoxycarbonylamino)-4-(oxiran-2-YL)butanoate

Cat. No.: B1503492
CAS No.: 220243-56-1
M. Wt: 301.38 g/mol
InChI Key: PDHCFJNTCGVWMN-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(tert-butoxycarbonylamino)-4-(oxiran-2-YL)butanoate” is a complex organic compound. It contains a tert-butyl group, a carbonyl group (part of an ester), an amino group (part of an amide), and an oxirane ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tert-butyl groups would likely add steric bulk, the carbonyl group would be polar, and the oxirane ring would add ring strain .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of polar groups like the carbonyl group could make it somewhat polar, and the bulky tert-butyl groups could influence its physical state .

Mechanism of Action

Without more context, it’s difficult to say what the mechanism of action of this compound would be. It would likely depend on the context in which it’s being used .

Future Directions

The future directions for research into this compound would likely depend on its potential applications. Given its complex structure, it could be of interest in fields like medicinal chemistry or materials science .

Properties

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(oxiran-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO5/c1-14(2,3)20-12(17)11(8-7-10-9-19-10)16-13(18)21-15(4,5)6/h10-11H,7-9H2,1-6H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHCFJNTCGVWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC1CO1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674024
Record name tert-Butyl 5,6-anhydro-2-[(tert-butoxycarbonyl)amino]-2,3,4-trideoxyhexonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220243-56-1
Record name tert-Butyl 5,6-anhydro-2-[(tert-butoxycarbonyl)amino]-2,3,4-trideoxyhexonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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